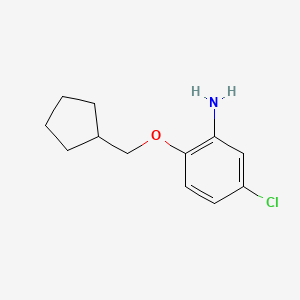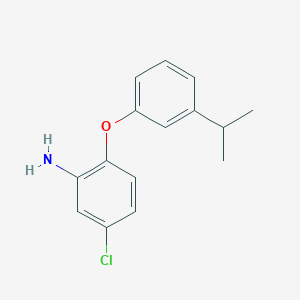
2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline
Descripción general
Descripción
“4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C20H16F3NO and a molecular weight of 343.34 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)CC2=CC=C (C=C2)OC3=CC (=C (C=C3)N)C (F) (F)F .Physical and Chemical Properties Analysis
This compound has a molecular weight of 343.34 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Ruthenium(II)-Catalyzed C-H Imidation
The compound 2-Fluoro-5-(trifluoromethyl)aniline, structurally similar to the requested chemical, was utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating the compound's utility in creating complex organic molecules (Wu et al., 2021).
Novel Pesticides Synthesis
In the synthesis of novel pesticides like bistrifluron, 3,5-Bis-(trifluoromethyl)benzene, a compound with similarities in functional groups to the requested chemical, is a key intermediate. This showcases the role of trifluoromethylated compounds in developing potent agricultural chemicals (Liu An-chan, 2015).
Electro-Optic Applications
Research involving Ullmann coupling of benzyl ether protected 4-iodophenol with 4-nitrophenylazo aniline followed by deprotection leads to the creation of novel polymers with high thermal stability and electro-optic (EO) potential. This indicates the potential use of similar aromatic compounds in materials science for the development of new electro-optic materials (Suresh et al., 2003).
Liquid Crystal Technology
Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, similar in structural functionality, exhibit liquid crystalline properties important for display technology. The study on these compounds helps in understanding how trifluoromethyl groups affect the stability and phase of liquid crystals (Miyajima et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-benzylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)16-8-11-19(18(24)13-16)25-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKCPANKOIQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)
![2-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B3172390.png)
![3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3172397.png)


![5-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172431.png)
![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)




![Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172458.png)

